6-Methyl-6-azaspiro[3.4]octane-2,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-6-azaspiro[34]octane-2,7-dione is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-6-azaspiro[3.4]octane-2,7-dione can be achieved through several methods. One common approach involves the annulation of cyclopentane and four-membered rings using readily available starting materials. Conventional chemical transformations and minimal chromatographic purifications are employed to afford the title compound .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often utilize automated systems and continuous flow reactors to optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-6-azaspiro[3.4]octane-2,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Methyl-6-azaspiro[3.4]octane-2,7-dione has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Methyl-6-azaspiro[3.4]octane-2,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites and modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: This compound shares a similar spirocyclic structure but lacks the methyl and dione functionalities.
6-Azaspiro[3.4]octane-2,5-dione: This compound has a similar framework but differs in the position of the dione group.
Uniqueness
6-Methyl-6-azaspiro[3.4]octane-2,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
6-methyl-6-azaspiro[3.4]octane-2,7-dione |
InChI |
InChI=1S/C8H11NO2/c1-9-5-8(4-7(9)11)2-6(10)3-8/h2-5H2,1H3 |
InChI Key |
UTXYSIWMKIPNCO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(CC(=O)C2)CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.